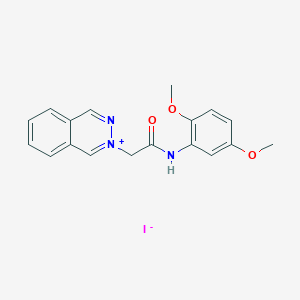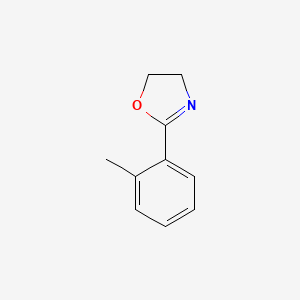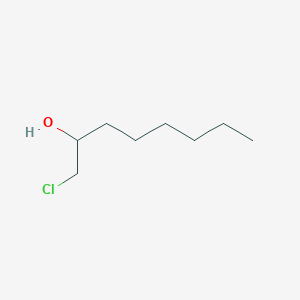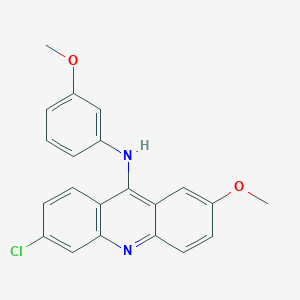![molecular formula C39H69ClO4 B14116155 [(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B14116155.png)
[(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate is a complex organic compound characterized by its unique structure, which includes multiple unsaturated fatty acid chains and a chlorinated glycerol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate typically involves the esterification of (Z)-octadec-9-enoic acid with (2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can occur at the double bonds, converting them into single bonds and resulting in saturated derivatives.
Substitution: The chlorine atom in the glycerol backbone can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid esters.
Substitution: Hydroxylated or aminated glycerol derivatives.
科学研究应用
Chemistry
In chemistry, [(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cell membrane structure and function. Its incorporation into lipid bilayers can affect membrane fluidity and permeability, making it a useful tool for studying membrane dynamics.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug delivery systems due to its ability to interact with cell membranes and enhance the uptake of therapeutic agents.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in the production of high-performance lubricants and surfactants.
作用机制
The mechanism of action of [(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate involves its interaction with cell membranes. The compound can integrate into lipid bilayers, altering their structure and function. This integration can affect membrane fluidity, permeability, and the activity of membrane-bound proteins. The molecular targets and pathways involved in these effects are still under investigation, but they may include interactions with specific lipid domains and membrane proteins.
相似化合物的比较
Similar Compounds
[(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate: This compound is unique due to its specific combination of unsaturated fatty acid chains and a chlorinated glycerol backbone.
This compound: Similar compounds include other chlorinated glycerol esters with different fatty acid chains, such as this compound.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines multiple unsaturated fatty acid chains with a chlorinated glycerol backbone. This unique combination imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C39H69ClO4 |
|---|---|
分子量 |
637.4 g/mol |
IUPAC 名称 |
[(2S)-3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18-/t37-/m1/s1 |
InChI 键 |
LIBNDJOBAGMROQ-PKJIHPHSSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-tert-butyl 3-(4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl)piperidine-1-carboxylate](/img/structure/B14116073.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B14116082.png)



![Sodium;7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14116111.png)


![L-Arginine, N2-[[3-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-thienyl]carbonyl]-](/img/structure/B14116130.png)


![1-(2,5-dimethylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116160.png)
![1-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B14116164.png)
